![molecular formula C18H15N3O B258356 2-(2-Methoxyanilino)-7-methyl-3-quinolinecarbonitrile](/img/structure/B258356.png)
2-(2-Methoxyanilino)-7-methyl-3-quinolinecarbonitrile
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Overview
Description
2-(2-Methoxyanilino)-7-methyl-3-quinolinecarbonitrile is a chemical compound that belongs to the class of quinoline derivatives. It is commonly referred to as MMQ, and it has been extensively studied for its potential applications in various scientific research fields. MMQ has been shown to possess several biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Scientific Research Applications
MMQ has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of MMQ is in the field of cancer research. MMQ has been shown to possess potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. MMQ exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
In addition to its anti-cancer activity, MMQ has also been shown to possess anti-inflammatory and anti-microbial properties. MMQ has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammatory diseases such as arthritis and asthma. MMQ has also been shown to possess potent anti-microbial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Mechanism of Action
The mechanism of action of MMQ is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. MMQ has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. MMQ has also been shown to inhibit the activity of several key signaling pathways, including the NF-κB and MAPK pathways, which play a critical role in the development of inflammation and cancer.
Biochemical and Physiological Effects:
MMQ has been shown to possess several biochemical and physiological effects. MMQ has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. MMQ has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammatory diseases such as arthritis and asthma. MMQ has also been shown to possess potent anti-microbial activity against a wide range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of MMQ is its potent anti-cancer activity against a wide range of cancer cell lines. MMQ has also been shown to possess anti-inflammatory and anti-microbial properties, which make it a promising candidate for the treatment of inflammatory diseases and infections. However, one of the main limitations of MMQ is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of MMQ. One of the most promising directions is the development of novel formulations and delivery systems to improve its solubility and bioavailability in vivo. Another promising direction is the investigation of the mechanism of action of MMQ, which could lead to the identification of new targets for the development of anti-cancer and anti-inflammatory drugs. Additionally, the study of the pharmacokinetics and pharmacodynamics of MMQ could provide valuable insights into its potential clinical applications.
Synthesis Methods
The synthesis of MMQ involves the condensation of 2-methoxyaniline and ethyl cyanoacetate, followed by cyclization with methyl anthranilate in the presence of a catalyst. The resulting product is then subjected to a series of reactions, including methylation and oxidation, to yield MMQ. The synthesis of MMQ is relatively simple and can be carried out using standard laboratory techniques.
properties
Product Name |
2-(2-Methoxyanilino)-7-methyl-3-quinolinecarbonitrile |
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Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-7-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H15N3O/c1-12-7-8-13-10-14(11-19)18(21-16(13)9-12)20-15-5-3-4-6-17(15)22-2/h3-10H,1-2H3,(H,20,21) |
InChI Key |
IWSRSJLEYGIENP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=CC=C3OC)C#N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C#N)NC3=CC=CC=C3OC |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
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